molecular formula C11H13ClN2O3 B11026579 4-chloro-N,N-diethyl-2-nitrobenzamide

4-chloro-N,N-diethyl-2-nitrobenzamide

Cat. No.: B11026579
M. Wt: 256.68 g/mol
InChI Key: GGBJKEOCONBPHH-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-2-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position, two ethyl groups attached to the nitrogen atom, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-2-nitrobenzamide typically involves the nitration of 4-chloro-N,N-diethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, elevated temperature.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products Formed

    Reduction: 4-chloro-N,N-diethyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and diethylamine.

Scientific Research Applications

4-chloro-N,N-diethyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-diethylbenzamide
  • 4-chloro-N,N-dimethyl-2-nitrobenzamide
  • 4-chloro-2-nitrobenzamide

Uniqueness

4-chloro-N,N-diethyl-2-nitrobenzamide is unique due to the presence of both the nitro and diethylamino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-N,N-diethyl-2-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-6-5-8(12)7-10(9)14(16)17/h5-7H,3-4H2,1-2H3

InChI Key

GGBJKEOCONBPHH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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